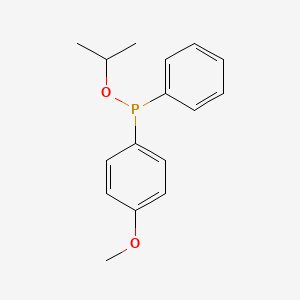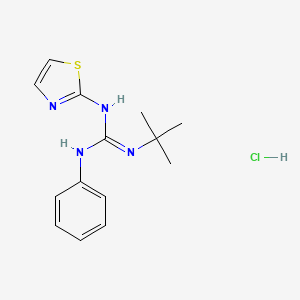![molecular formula C13H14N2O B14458485 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 73554-47-9](/img/structure/B14458485.png)
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through several methods. One common approach involves the bicyclization of m-phenylenebishydrazone of ethyl pyruvate in polyphosphates through the Fischer reaction, which simultaneously forms two pyrrole rings . Another method involves attaching a pyrrole ring to an indoline molecule . These methods have been optimized to increase the yields of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient condensing agents, such as ethyl esters of polyphosphoric acid (EEPPA), has been shown to be effective in the bicyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly hyaluronidase inhibitors.
Industry: Used in the development of new materials and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a hyaluronidase inhibitor, it binds to the enzyme’s active site, preventing it from breaking down hyaluronan . This inhibition can reduce the spread of cancer cells and bacterial infections. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Aminomethyl)indole: Another indole derivative with similar biological activities.
Pyrroloindoles: A class of compounds with similar structural features and biological activities.
Uniqueness
10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its ability to inhibit hyaluronidase and other enzymes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73554-47-9 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
10-(aminomethyl)-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
InChI |
InChI=1S/C13H14N2O/c14-8-10-9-4-1-2-5-11(9)15-12(10)6-3-7-13(15)16/h1-2,4-5H,3,6-8,14H2 |
Clé InChI |
IGBJKZXWNRIPHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


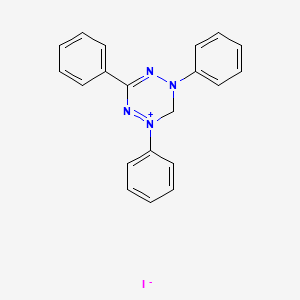


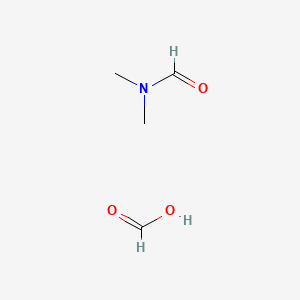

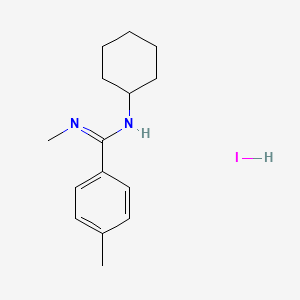


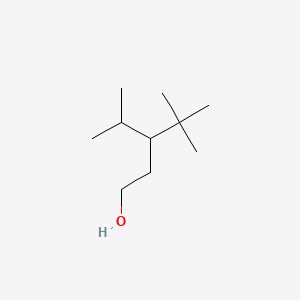
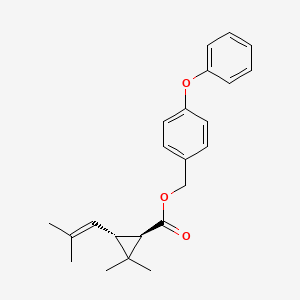
phosphanium bromide](/img/structure/B14458486.png)
